molecular formula C9H11F3N2 B13503206 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13503206
M. Wt: 204.19 g/mol
InChI Key: ZTYVVTMTSKCRJL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopentyl group attached to a pyrazole ring, with a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of trifluoroacetic acid to yield the desired pyrazole compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium catalysts, nucleophiles like amines or thiols, elevated temperatures.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized pyrazole compounds with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at the 3-position.

    1-Cyclopentyl-5-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    1-Cyclopentyl-5-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness: 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various research and industrial applications, distinguishing it from its analogs.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

1-cyclopentyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-13-14(8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

ZTYVVTMTSKCRJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C(F)(F)F

Origin of Product

United States

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